N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-15-7-4-10-21(15)14-6-3-5-13(11-14)20-17(24)16(23)19-12-18(25)8-1-2-9-18/h3,5-6,11,25H,1-2,4,7-10,12H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJHDDMMISMFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Hydroxycyclopentyl Intermediate: The initial step involves the preparation of the 1-hydroxycyclopentylmethyl intermediate through the hydroxylation of cyclopentylmethyl compounds.
Synthesis of the Pyrrolidinone Derivative: The next step is the synthesis of the 3-(2-oxopyrrolidin-1-yl)phenyl derivative, which can be achieved through the reaction of phenyl derivatives with pyrrolidinone under specific conditions.
Coupling Reaction: The final step involves the coupling of the hydroxycyclopentyl intermediate with the pyrrolidinone derivative using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide linkage can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Hydrophilicity vs. Lipophilicity :
- The target compound ’s hydroxycyclopentyl group provides moderate hydrophilicity, contrasting with the lipophilic trifluoromethyl group in the indole-piperidine derivative .
- The thiophene-containing analog’s sulfur atom may enhance solubility in polar aprotic solvents compared to the target .
Structural Rigidity: The target and thiophene analog share a 3-(2-oxopyrrolidin-1-yl)phenyl group, which imposes conformational constraints beneficial for target selectivity. The peptidomimetic compound (C₃₉H₄₈N₄O₅) exhibits higher rigidity due to its bicyclic tetrahydropyrimidinone and diphenylhexane backbone, likely improving binding affinity but reducing oral bioavailability .
Pharmacological Hypotheses :
- The target and thiophene analog are candidates for central nervous system (CNS) targets (e.g., NMDA receptors) due to moderate blood-brain barrier permeability.
- The trifluoromethyl-indole derivative’s indole and piperidine motifs align with kinase inhibitor scaffolds (e.g., JAK/STAT inhibitors) .
Research Tools and Structural Validation
The structural elucidation of these compounds likely employed crystallographic software such as SHELXL (–2) and visualization tools like WinGX/ORTEP (). These programs enable precise determination of bond angles, torsion angles, and intermolecular interactions, critical for understanding structure-activity relationships .
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a compound of interest due to its potential biological activity. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Molecular Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C19H26N2O
- Molecular Weight : 330.4 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | 1.18 ± 0.1 g/cm³ |
| Melting Point | 64-65 °C |
| Boiling Point | 347.3 ± 42.0 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Antiviral Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance, phenotypic screening has identified several derivatives with potent activity against Zika virus (ZIKV) and other flaviviruses, suggesting that structural modifications can enhance antiviral efficacy .
Case Studies
- Zika Virus Inhibition : A study focusing on the antiviral potential of related compounds demonstrated that structural modifications could lead to enhanced potency against ZIKV, highlighting the importance of specific functional groups in achieving desired biological effects .
- Neurotransmitter Modulation : Research has shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, indicating potential applications in treating mood disorders .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound has revealed that:
- Hydroxyl Groups : The presence of hydroxyl groups on the cyclopentyl ring significantly enhances binding affinity to target receptors.
- Pyrrolidine Moiety : The 2-oxopyrrolidin group contributes to increased stability and bioavailability, which are crucial for therapeutic efficacy.
Comparative Analysis with Other Compounds
| Compound Name | Antiviral Activity | Neurotransmitter Modulation |
|---|---|---|
| N-[(1-hydroxycyclopentyl)methyl]-... | Moderate | Significant |
| 4-(5-phenyl-1,2,4-oxadiazol-3-yl)... | High | Low |
| N-methyl-2-[4-(2-oxopyrrolidin-1-yl)... | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
